2-(4-isopropoxyphenyl)-4-(methylamino)-4-oxobutanoic acid
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Description
2-(4-isopropoxyphenyl)-4-(methylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.13140809 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research on analogs of 4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, similar in structure to the compound , evaluated their anti-inflammatory activity. The study highlighted the synthesis process and the comparative anti-inflammatory effects, indicating none of the analogs matched the activity level of the standard compound used in the study. The research provides insights into the chemical synthesis and potential anti-inflammatory applications of such compounds (Kuchař et al., 1995).
Analytical Applications in Agriculture
Another study focused on the synthesis of haptens for the development of an ELISA to analyze the organophosphorous insecticide fenthion in fruit samples. This research underscores the utility of chemical analogs in creating sensitive assays for agricultural sample analysis, demonstrating how derivatives of the chemical can be applied in environmental monitoring and food safety (Zhang et al., 2008).
Role in Apoptosis and Cellular Mediation
A study on 4-Methylthio-2-oxobutanoic acid, a precursor molecule related to the compound of interest, discussed its role as a cellular mediator of apoptosis in BAF3 lymphoid cells. This research highlights the biochemical pathways through which such compounds can induce cellular apoptosis, offering insights into their potential therapeutic applications and mechanistic roles in cell biology (Quash et al., 1995).
Enzyme Inhibition for Therapeutic Targets
Compounds structurally related to 2-(4-isopropoxyphenyl)-4-(methylamino)-4-oxobutanoic acid have been studied for their potential as enzyme inhibitors. For instance, derivatives of 2,4-dioxobutanoic acid were synthesized and evaluated for their inhibitory effects on glycolic acid oxidase, indicating potential therapeutic applications in treating disorders related to enzyme dysfunction (Williams et al., 1983).
Properties
IUPAC Name |
4-(methylamino)-4-oxo-2-(4-propan-2-yloxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(2)19-11-6-4-10(5-7-11)12(14(17)18)8-13(16)15-3/h4-7,9,12H,8H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZAHQSKLPOHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)NC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.